2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone
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Overview
Description
2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for developing new drugs.
Industry: It is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their antimicrobial and anti-inflammatory activities.
Imidazo[2,1-b]thiazoles: Exhibiting antitumor properties.
Thiazolyl-pyrazolines: Effective against Gram-positive and Gram-negative bacteria.
The uniqueness of 2-[4-ETHYL(4-ETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ANILINO]-1-PHENYL-1-ETHANONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H24N2OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-ethyl-N-(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)anilino)-1-phenylethanone |
InChI |
InChI=1S/C21H24N2OS/c1-3-16-10-12-19(13-11-16)23(21-22-18(4-2)15-25-21)14-20(24)17-8-6-5-7-9-17/h5-13,18H,3-4,14-15H2,1-2H3 |
InChI Key |
FMGAPOHJJLWQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC(=N1)N(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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